molecular formula C15H18BNO3 B1418683 3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER CAS No. 374715-22-7

3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER

Cat. No.: B1418683
CAS No.: 374715-22-7
M. Wt: 271.12 g/mol
InChI Key: ZFUDBXAMQSUYAQ-UHFFFAOYSA-N
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Description

3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER is a compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features an isoxazole ring substituted with a phenyl group and a boronic ester group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER has a wide range of applications in scientific research:

Safety and Hazards

Similar compounds are classified as dangerous due to their high flammability and their ability to produce flammable gases when in contact with water .

Future Directions

Future directions for research could involve the synthesis of protein kinase inhibitors and phosphodiesterase inhibitors, as similar compounds have been used as intermediates in the synthesis of these inhibitors .

Mechanism of Action

Target of Action

The primary target of 3-Phenyl-Isoxazole-5-Boronic Acid Pinacol Ester is the formation of carbon-carbon (C-C) bonds . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of C-C bonds through the interaction of the boronate ester with a metal catalyst, typically palladium . The downstream effects include the formation of new organic compounds through the creation of new C-C bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the creation of new C-C bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the formation of these bonds under exceptionally mild and functional group tolerant reaction conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. Adequate ventilation is required when handling the compound, and dust formation should be avoided . The compound should be kept in suitable, closed containers for disposal .

Biochemical Analysis

Biochemical Properties

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The boron-containing dioxaborolane group is known for its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the boron atom with the catalytic metal center, enhancing the reactivity and selectivity of the reaction .

Cellular Effects

The effects of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole exerts its effects through several mechanisms. One key mechanism involves the binding of the boron-containing dioxaborolane group to nucleophilic sites on biomolecules, such as hydroxyl and amino groups . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, it can activate certain enzymes by stabilizing their active conformations through non-covalent interactions .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in laboratory settings are crucial for its effective use in biochemical experiments. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives . Over time, the degradation products can influence cellular function, particularly in long-term in vitro or in vivo studies. Researchers must carefully control experimental conditions to minimize degradation and ensure consistent results .

Dosage Effects in Animal Models

The effects of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis, due to the accumulation of reactive intermediates . Threshold effects are observed, where a certain dosage level triggers significant biological responses, necessitating careful dosage optimization in experimental studies .

Metabolic Pathways

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic processes can affect the overall metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression . Additionally, binding to cytoplasmic proteins can facilitate its distribution throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, followed by borylation using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include phenol derivatives, reduced isoxazole compounds, and substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-12(17-18-13)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUDBXAMQSUYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660079
Record name 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374715-22-7
Record name 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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